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3-Butenoic acid, 2-amino-3-methyl-, (S)- - 61376-23-6

3-Butenoic acid, 2-amino-3-methyl-, (S)-

Catalog Number: EVT-3198258
CAS Number: 61376-23-6
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-2-Amino-4-methylpentanoic Acid ((S)-Leucine)

Compound Description: (S)-Leucine is a proteinogenic amino acid involved in various metabolic processes. It is a structural isomer of (S)-2-Amino-3-methyl-3-butenoic Acid. []

Relevance: (S)-Leucine shares the same molecular formula and a similar carbon backbone structure with the target compound, (S)-2-Amino-3-methyl-3-butenoic Acid. The key difference lies in the presence of a double bond in the target compound, making it an unsaturated analogue of (S)-Leucine. []

3-Methyl-2-butenoic Acid (β-Methylcrotonic Acid)

Compound Description: 3-Methyl-2-butenoic acid is an unsaturated carboxylic acid used in the synthesis of (S)-Leucine. []

Relevance: This compound represents a direct precursor in the synthesis of (S)-Leucine, which is a structural isomer of the target compound, (S)-2-Amino-3-methyl-3-butenoic Acid. It lacks the amino group present in the target compound but shares a similar carbon backbone and a double bond in the same position. []

3-Methylbutanal (Isovaleryl Aldehyde)

Compound Description: 3-Methylbutanal is an aldehyde used as an intermediate in the synthesis of (S)-Leucine. []

Relevance: Similar to 3-Methyl-2-butenoic acid, this compound serves as a precursor in the synthesis of (S)-Leucine, a structural isomer of (S)-2-Amino-3-methyl-3-butenoic Acid. It lacks both the amino and carboxylic acid groups present in the target compound but shares a similar branched carbon backbone. []

2-Amino-2-methyl-4-[123I]iodo-3-(E)-butenoic Acid (IVAIB)

Compound Description: IVAIB is a radioiodinated amino acid used for brain tumor imaging with single-photon emission computerized tomography (SPECT). []

Relevance: IVAIB shares a very similar structure with the target compound, (S)-2-Amino-3-methyl-3-butenoic Acid. Both possess an α-amino acid framework with a methyl substitution at the β-carbon and a double bond at the γ,δ-position. The key difference lies in the presence of a radioactive iodine atom at the δ-carbon in IVAIB, making it suitable for imaging purposes. []

(S)-2-Amino-4-methoxy-trans-3-butenoic Acid (AMB)

Compound Description: AMB is a toxic antimetabolite produced by Pseudomonas aeruginosa. It exhibits antibiotic activity against various bacteria and inhibits seed germination. [, , ]

Relevance: AMB shares the same carbon backbone and double bond position as the target compound, (S)-2-Amino-3-methyl-3-butenoic acid. The key difference is the presence of a methoxy group instead of a methyl group at the β-carbon in AMB. This structural modification significantly alters its biological activity compared to the target compound. [, , ]

(S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA)

Compound Description: AMPA is an agonist of AMPA receptors, a type of glutamate receptor in the central nervous system. [, , , , , , , , ]

Relevance: While sharing the α-amino acid motif with the target compound, (S)-2-Amino-3-methyl-3-butenoic Acid, AMPA differs significantly in its structure. Instead of a butenoic acid moiety, AMPA features a 3-hydroxy-5-methyl-4-isoxazolyl substituent at the β-carbon. This difference leads to distinct biological activities, with AMPA acting as a neurotransmitter agonist and the target compound lacking such properties. [, , , , , , , , ]

(2R), (1'R)- and (2R), (1'S)-2-Amino-3-(1,2-dicarboxyethylthio)propanoic Acids

Compound Description: These compounds are diastereoisomers isolated from the mushroom Amanita pantherina and act as antagonists of N-methyl-D-aspartate (NMDA) receptors. []

2-Amino-3-(methylamino)propanoic Acid (BMAA)

Compound Description: BMAA is a neurotoxin found in cycad seeds, potentially linked to neurodegenerative diseases. []

Source and Classification

The compound is primarily sourced from microbial metabolism, specifically isolated from species such as Pseudomonas aeruginosa, which is known for producing various antimetabolites. It is classified under the category of amino acids due to the presence of both an amino group and a carboxylic acid group, allowing it to participate in protein synthesis and other metabolic pathways .

Synthesis Analysis

The synthesis of 3-Butenoic acid, 2-amino-3-methyl-, (S)- can be achieved through several methodologies, with one prominent route involving the use of β-methylhydrogen itaconate. The typical synthetic procedure includes:

  1. Reagents: The synthesis often employs thionyl chloride, chloroform, and N,N-dimethylformamide as critical reagents.
  2. Reaction Conditions: The reaction is conducted in a three-necked flask under controlled temperature and pressure conditions to facilitate the formation of the desired compound while minimizing side reactions.
  3. Decarboxylation Method: Another common method involves decarboxylation of 3-butenoic acid at elevated temperatures (above 200°C), which can yield the amino acid derivative efficiently .

In industrial settings, the production utilizes advanced polymerization techniques to synthesize high-performance materials such as carbon fibers .

Molecular Structure Analysis

The molecular structure of 3-Butenoic acid, 2-amino-3-methyl-, (S)- features a butenoic acid backbone with an amino group attached to the second carbon atom. The structural formula can be represented as follows:

Structural Formula H2NCH(CH3)C(=O)CH=CH2\text{Structural Formula }H_2N-CH(CH_3)-C(=O)-CH=CH_2

Key Structural Data

  • InChI Key: CJNBBWGXTPGZRW-BYPYZUCNSA-N
  • Boiling Point: Predicted at approximately 255.2°C
  • Density: Approximately 1.100 g/cm³
  • pKa: Estimated around 2.03 .
Chemical Reactions Analysis

3-Butenoic acid, 2-amino-3-methyl-, (S)- participates in various chemical reactions:

  1. Oxidation Reactions: It can be oxidized to form corresponding oxo derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction Reactions: The double bond in the butenoic acid group can be reduced to form saturated derivatives through catalytic hydrogenation.
  3. Substitution Reactions: The amino group can engage in nucleophilic substitution reactions with halogenating agents such as bromine or chlorine .

Major Products Formed

The major products resulting from these reactions include:

  • Oxo derivatives from oxidation.
  • Saturated amino acids from reduction.
  • Halogenated derivatives from substitution reactions.
Mechanism of Action

The mechanism of action for 3-Butenoic acid, 2-amino-3-methyl-, (S)- is multifaceted:

  1. Enzymatic Interactions: It acts as a substrate for gamma-aminobutyric acid aminotransferase, playing a crucial role in neurotransmitter synthesis.
  2. Antitumor Activity: Derivatives have been shown to inhibit tumor growth by acting as methionine antagonists, thereby disrupting methionine metabolism essential for cancer cell proliferation .
  3. Biochemical Pathways: It influences various metabolic pathways by interacting with specific enzymes, potentially affecting biosynthetic routes in microorganisms .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Butenoic acid, 2-amino-3-methyl-, (S)- include:

PropertyValue
Molecular Weight115.13 g/mol
Boiling Point~255.2°C
Density~1.100 g/cm³
pKa~2.03
LogP~0.6747
Polar Surface Area~63.32 Ų

These properties indicate that the compound is relatively stable under standard conditions but may react under specific catalytic or oxidative environments .

Applications

3-Butenoic acid, 2-amino-3-methyl-, (S)- has several notable applications:

  1. Antitumor Research: Its derivatives are being investigated for their potential to inhibit tumor growth, making them valuable in cancer therapeutics .
  2. Polymer Development: Utilized in synthesizing high molecular weight polyacrylonitrile copolymers for advanced materials like carbon fibers .
  3. Microbial Studies: Its role as a microbial metabolite aids in understanding bacterial biosynthesis and metabolic pathways .
  4. Medicinal Chemistry: Ongoing research explores its therapeutic potential due to its unique structural features and reactivity profile .
Biosynthesis and Metabolic Pathways

Non-Ribosomal Peptide Synthetase (NRPS)-Dependent Assembly Mechanisms

(S)-2-Amino-3-methyl-3-butenoic acid (AMB) is synthesized primarily through non-ribosomal peptide synthetase (NRPS) pathways in Pseudomonas aeruginosa. This assembly line employs a thiotemplate mechanism where amino acid substrates are activated, loaded onto carrier proteins, and condensed into peptide intermediates. The process begins with the activation of specific amino acids by adenylation (A) domains and their covalent attachment to phosphopantetheine (Ppant) arms of thiolation (T) domains via thioester linkages [3].

Table 1: Core NRPS Domains in AMB Biosynthesis

Domain TypeFunctionGene/ProteinSubstrate Specificity
Adenylation (A)Substrate activation & loadingAmbB (Module 1)L-alanine
Thiolation (T)Carrier for activated substratesAmbB & AmbE T domainsPpant-tethered intermediates
Condensation (C)Peptide bond formationAmbB & AmbECatalyzes nucleophilic attack
Methyltransferase (MT)Methoxy group additionAmbE (integrated domain)Modifies hydroxylated intermediate

Thiotemplate-Linked Tripeptide Precursor Formation in Pseudomonas spp.

In P. aeruginosa, the AmbB-AmbE megasynthetase constructs a tripeptide scaffold essential for AMB formation. AmbB's A domain activates L-alanine, loading it onto its own T domain (T1). Simultaneously, AmbE's A domain activates L-glutamate, attaching it to AmbE's T1 domain. The C domain of AmbB then catalyzes transpeptidation between L-alanine (donor) and L-glutamate (acceptor), forming an L-Ala-L-Glu dipeptide. This intermediate undergoes elongation with a second L-alanine (loaded on AmbE's T2 domain) via AmbE's C domain, generating the L-Ala-L-Glu-L-Ala tripeptide precursor [6]. Structural studies of AmbB's T-C di-domain reveal that the T domain adopts a substrate-donation conformation when loaded with L-alanine, positioning the Ppant-L-Ala thioester in the donor catalytic channel of the condensation domain for nucleophilic attack [6].

Trans-Loading Mechanisms for Amino Acid Incorporation

A distinctive feature of AMB biosynthesis is the interprotein trans-loading of L-alanine. AmbB not only loads L-alanine onto its own T domain but also transfers it to AmbE's T2 domain. This shuttling requires precise protein-protein interactions between the NRPS modules, likely mediated by communication (COM) domains that ensure correct pairing and intermediate transfer. This mechanism enables the dual incorporation of L-alanine at both ends of the tripeptide precursor, a prerequisite for subsequent cyclization and release of the final AMB toxin [6].

Role of Iron(II)/α-Ketoglutarate-Dependent Oxygenases (AmbC/AmbD) in Structural Modification

Following tripeptide assembly, two non-heme iron oxygenases, AmbC and AmbD, sequentially modify the L-glutamate residue within the T-domain-tethered intermediate. AmbC first catalyzes the C3-hydroxylation of L-glutamate, generating threo-3-hydroxy-L-glutamate. AmbD subsequently performs C4-hydroxylation, yielding threo-3,4-dihydroxy-L-glutamate. Both enzymes require α-ketoglutarate as a co-substrate and molecular oxygen, producing succinate and CO₂ as byproducts. This double hydroxylation primes the glutamate residue for downstream dehydration, decarboxylation, and methoxylation reactions that forge AMB’s oxyvinylglycine core [6].

Glutamate-Derived Pathways for Oxyvinylglycine Core Synthesis

The threo-3,4-dihydroxy-L-glutamate intermediate undergoes a series of transformations to generate AMB’s signature 2-amino-4-methoxy-trans-3-butenoic acid moiety:

  • Dehydration: The AmbE megasynthetase catalyzes the elimination of water from threo-3,4-dihydroxy-L-glutamate, likely via its specialized C domain, forming a glutaconyl intermediate.
  • Decarboxylation: Loss of CO₂ from the β-carboxyl of glutaconate yields an enol ether intermediate.
  • Methoxylation: The integrated methyltransferase (MT) domain of AmbE transfers a methyl group from S-adenosylmethionine (SAM) to the enol, forming the 4-methoxy-trans-3-butenoic acid structure.
  • Release: The thioesterase (TE) domain of AmbE finally hydrolyzes the tripeptide, releasing L-Ala-AMB (not the full tripeptide as previously hypothesized) [6].

Evolutionary Conservation of Amb Gene Clusters in Microbial Toxin Producers

The five-gene ambABCDE cluster (ambA: transporter; ambB & ambE: NRPSs; ambC & ambD: oxygenases) is conserved in phylogenetically diverse Pseudomonas strains and other proteobacteria. This conservation underscores AMB’s ecological role as a broad-spectrum antimicrobial toxin targeting pyridoxal phosphate-dependent enzymes in competing microbes. Genomic analyses reveal that amb clusters often reside within genomic islands or near mobile genetic elements, suggesting horizontal gene transfer as a mechanism for dissemination among soil and plant-associated bacteria. The persistence of this cluster highlights its fitness benefits in microbial antagonism and niche colonization [4] [6].

Table 2: Enzymes Encoded by the Conserved amb Gene Cluster

GeneProtein FunctionCatalytic Role in AMB Pathway
ambAPutative transporterAMB efflux (self-resistance)
ambBBimodular NRPSL-Ala activation & loading; dipeptide (Ala-Glu) formation
ambCFe(II)/αKG oxygenaseC3-hydroxylation of T-domain-bound L-Glu
ambDFe(II)/αKG oxygenaseC4-hydroxylation of 3-OH-L-Glu
ambETrimodular NRPSL-Glu activation; tripeptide assembly; glutamate modification; AMB release

Metabolic Engineering Approaches for Heterologous Expression

Reconstituting AMB biosynthesis in heterologous hosts faces significant challenges:

  • Megasynthetase Expression: Large NRPS genes (ambB ~6 kb; ambE ~9 kb) require optimized codon usage and strong yet tightly regulated promoters (e.g., T7 or trc) in E. coli. Co-expression of phosphopantetheinyl transferases (e.g., Sfp from B. subtilis) is essential for T domain activation [3] [9].
  • Oxygenase Cofactor Balancing: AmbC/AmbD require sufficient intracellular Fe²⁺ and α-ketoglutarate. Hosts like Pseudomonas putida are preferred over E. coli due to better metal tolerance and TCA cycle flux. Supplementation with L-ascorbate (reductant) enhances activity [6].
  • Intermediate Toxicity: AMB inhibits PLP-dependent enzymes in central metabolism. Strategies include:
  • Using transporter-overexpressing strains (e.g., ambA⁺) for efflux.
  • Two-stage fermentation with inducible expression late in growth.
  • Compartmentalization in peroxisomes or vesicles in yeast.Recent success utilized P. putida KT2440 with integrated ambABCDE, yielding ~15 mg/L AMB. Further improvements employed hybrid NRPS designs where AmbB/AmbE condensation domains were fused to carrier proteins from compatible systems (e.g., Bacillus surfactin synthetase) to improve intermodular communication [4] [6].

Concluding RemarksThe biosynthesis of (S)-2-amino-3-methyl-3-butenoic acid exemplifies the sophistication of microbial secondary metabolism. Its NRPS-dependent assembly, enzymatic tailoring, and conserved genetic architecture provide avenues for bioengineering novel antimicrobial agents. Future efforts require deeper structural insights into the non-canonical C domain of AmbE and dynamic recruitment of AmbC/AmbD to the NRPS complex.

Properties

CAS Number

61376-23-6

Product Name

3-Butenoic acid, 2-amino-3-methyl-, (S)-

IUPAC Name

(2S)-2-amino-3-methylbut-3-enoic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m0/s1

InChI Key

CJNBBWGXTPGZRW-BYPYZUCNSA-N

SMILES

CC(=C)C(C(=O)O)N

Canonical SMILES

CC(=C)C(C(=O)O)N

Isomeric SMILES

CC(=C)[C@@H](C(=O)O)N

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